1-(4-Phenylphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378064 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86217-82-5 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Phenylphenyl Ethanamine
Classical Organic Synthesis Approaches
Alkylation of Aniline Derivatives
A primary method for synthesizing 1-(4-phenylphenyl)ethanamine is the reductive amination of 4-acetylbiphenyl (B160227). molaid.com This common and effective strategy involves the reaction of the ketone (4-acetylbiphenyl) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the final amine. libretexts.org This process avoids the common issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com For instance, reductive amination using hydrogen gas over a nickel catalyst is a known commercial method for preparing similar amines. libretexts.org
Table 1: Catalysts and Conditions for Reductive Amination This table is for illustrative purposes and combines data from various reductive amination procedures.
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Acetic Acid | 25 | 4 | 89 |
| Raney Ni | THF | 50 | 6 | 76 |
| PtO₂ | Acetic Acid | 30 | 3 | 82 |
| NaBH(OAc)₃ | DCE | Room Temp | 18 | 71 |
Data compiled from related synthesis procedures. organic-chemistry.org
Hydrochloride Salt Formation and Purification
The amine product, this compound, is often converted into its hydrochloride salt to improve its stability and solubility in aqueous solutions. smolecule.com This is a standard procedure accomplished by treating the free amine base with hydrochloric acid (HCl). smolecule.com The resulting salt precipitates and can be collected.
Purification of the hydrochloride salt can be achieved through recrystallization from suitable organic solvents. A common solvent system for this purpose is a mixture of hexane (B92381) and ethyl acetate. For purification, 2-propanol is often preferred over ethanol (B145695) for recrystallizing hydrochloride salts, and diethyl ether can be added to induce precipitation. researchgate.net Washing the solid salt with a non-polar solvent like diethyl ether can also help remove impurities. researchgate.net The purity of the final product is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Greener approaches to salt formation are also being explored, such as using alternative solvents like cyclopentyl methyl ether (CPME) or solvent-free methods like ball milling the free amine with HCl gas. smolecule.com
Chiral Selective Synthesis of this compound
The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications, where often only one enantiomer provides the desired biological activity. This is achieved through stereoselective or chiral-resolution methods.
Enzyme-Catalyzed Asymmetric Transamination Reactions
Enzyme-catalyzed reactions offer a green and highly selective route to chiral amines. almacgroup.com Transaminases (TAms) are particularly effective for this purpose, as they catalyze the transfer of an amino group from a donor molecule to a ketone with high stereoselectivity. mdpi.comd-nb.info
For the synthesis of (S)-1-(4-phenylphenyl)ethanamine, the prochiral ketone 4-acetylbiphenyl can be converted using an (S)-selective ω-transaminase. mdpi.com Researchers have successfully engineered a transaminase from Vibrio fluvialis to be highly effective for this transformation. almacgroup.comgenscript.com The wild-type enzyme showed no activity towards the bulky 2-acetylbiphenyl (B1312439) substrate, but through rational design involving seven mutations, a variant was created that demonstrated a more than 1716-fold increase in reaction rate. almacgroup.comgenscript.comillinois.edu This engineered enzyme produced the (S)-amine with an enantiomeric excess (ee) of over 99%. almacgroup.comgenscript.com
Table 2: Engineered Transaminase Performance for Asymmetric Synthesis
| Enzyme Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| Engineered V. fluvialis TAm | 2-Acetylbiphenyl | Isopropylamine | 42 | >99 (S)-amine |
Data from a study on the related substrate 2-acetylbiphenyl. almacgroup.com
Stereoselective Conversion Strategies
Beyond enzymatic transamination, other strategies can be employed for stereoselective synthesis. One common method is chiral resolution , where a racemic mixture of the amine is separated into its individual enantiomers. This can be done by forming diastereomeric salts with a chiral acid, such as tartaric acid. mdpi.com The resulting diastereomers have different physical properties and can be separated by crystallization.
Another powerful technique is asymmetric hydrogenation . This involves the reduction of a prochiral imine or a related precursor using a chiral catalyst. For example, an imine formed from 4-acetylbiphenyl can be asymmetrically reduced to yield an enantiomerically enriched amine. Catalysts for such reactions often involve transition metals like ruthenium complexed with chiral ligands. orgsyn.org
A related approach involves the use of chiral auxiliaries . A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of enantiopure products through diastereoselective reactions. mdpi.com
Advanced Synthetic Transformations and Derivatization of the Amine Moiety
The primary amine group of this compound is a versatile functional handle for further chemical modifications and the construction of more complex molecules. The amine can act as a nucleophile in various reactions.
Common derivatization reactions include acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) to form an amide. For example, phenyl isothiocyanate is a known derivatizing agent for primary amines, forming phenylthiourea (B91264) derivatives that can be analyzed by HPLC. scribd.com Similarly, sulfonylation with a sulfonyl chloride yields a sulfonamide. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
The amine can also participate in C-N bond-forming cross-coupling reactions or be used as a building block in the synthesis of heterocyclic structures. For instance, the amine could be a precursor in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. The derivatization of amines with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 9-fluorenylmethylidene chloride (FMOC-Cl) is also used to create derivatives with enhanced UV or fluorescence properties for analytical detection. libretexts.org
N-Alkylation Reactions
N-alkylation of amines is a foundational process for producing secondary and tertiary amines, which are valuable compounds in the preparation of pharmaceuticals, dyes, and other fine chemicals. csic.es For a primary amine like this compound, N-alkylation involves the substitution of one or both hydrogen atoms on the nitrogen with an alkyl group.
Typical N-alkylation can be achieved by reacting the amine with alkyl halides. smolecule.com However, modern synthetic chemistry often favors more advanced and efficient catalytic methods. One such method is the hydrogenative N-alkylation using carboxylic acids and molecular hydrogen, catalyzed by a ruthenium complex. This approach allows for the formation of N-alkylated anilines and other amines in good yields. csic.es For instance, anilines can be successfully alkylated with a range of carboxylic acids, including those with long, branched, or cyclic alkyl chains. csic.es
Another innovative, metal-free approach involves a one-pot, two-step sequence using alcohols as the alkylating agents. organic-chemistry.org This process proceeds through an oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction. organic-chemistry.org This method is notable for its mild reaction conditions (room temperature) and its ability to prevent the epimerization of optically active substrates, which is a critical consideration when dealing with chiral amines or alcohols. organic-chemistry.org The versatility of this reaction accommodates a wide array of primary and secondary amines and alcohols. organic-chemistry.org
Table 1: Representative Catalytic N-Alkylation of Primary Amines This table presents generalized data for catalytic N-alkylation methods applicable to primary amines like this compound, based on findings from studies on analogous compounds.
| Alkylating Agent | Catalyst System | Solvent | Product Type | General Yield Range | Reference |
|---|---|---|---|---|---|
| Carboxylic Acids / H₂ | [Ru(acac)₃], Triphos, HNTf₂ | THF / nBu₂O | Secondary Amine | 76-94% | csic.es |
Acylation Reactions for Amide Formation
The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, yields N-acyl derivatives, which are amides. smolecule.com This transformation is significant as the resulting amide bond is a cornerstone of many biologically active molecules. Acetylation of the amine group can also serve as a strategy to temporarily protect the amine, which alters the electronic properties of the biphenyl (B1667301) system and allows for selective functionalization at other positions. smolecule.com
A particularly refined method for acylation is enzymatic kinetic resolution, which is used to prepare enantiomerically pure amines. In this process, a racemic mixture of an amine is reacted with an acyl donor in the presence of a lipase, such as Novozym 435. sioc-journal.cn The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed amide. The choice of acyl donor is critical; for example, 4-chlorophenyl valerate (B167501) has been shown to effectively inhibit non-selective side reactions. sioc-journal.cn This biocatalytic approach can achieve high conversions and excellent enantiomeric excess. sioc-journal.cn
Table 2: Enzymatic Kinetic Resolution via Acylation Data based on the enzymatic resolution of a structurally related amine, demonstrating the potential of this method.
| Enzyme | Acyl Donor | Solvent | Temperature | Conversion | Enantiomeric Excess (eeₚ) | Reference |
|---|
Deprotonation and Nucleophilic Reactivity
The reactivity of this compound is fundamentally influenced by the lone pair of electrons on the nitrogen atom. When the amine acts as a base, it uses this lone pair to form a bond with a proton (H⁺). masterorganicchemistry.com When it reacts with any other atom, it is classified as a nucleophile, and its reaction partner is an electrophile. masterorganicchemistry.com
Deprotonation, the removal of a proton by a base, converts the neutral amine into its conjugate base, an amide anion. This process makes the molecule significantly more electron-rich and, therefore, a more potent nucleophile. masterorganicchemistry.com Conversely, protonation by an acid makes the molecule electron-poor. masterorganicchemistry.com
The nucleophilicity of an amine is a measure of its reactivity towards electrophiles. As a general trend, nucleophilicity increases with basicity. masterorganicchemistry.com However, this relationship is not absolute. Steric hindrance plays a crucial role; bulky amines are often less nucleophilic than their basicity would suggest because the bulky groups impede the approach to the electrophilic center. masterorganicchemistry.com The nucleophilicity of amines can be quantified and compared using scales like the Mayr Nucleophilicity Scale, which allows for direct comparison across a wide range of nucleophile classes. arabjchem.org For primary amines like this compound, the nitrogen atom's lone pair enables it to participate in nucleophilic substitution and addition reactions, which are central to its role as a building block in organic synthesis.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by designing safer and more efficient chemical processes. semanticscholar.org Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. matanginicollege.ac.inresearchgate.net
One of the primary goals of green chemistry is to design reactions where the maximum number of atoms from the starting materials are incorporated into the final product, a concept known as atom economy. matanginicollege.ac.in Additionally, synthetic routes that avoid unnecessary derivatization steps, such as the use of protecting groups, are preferred as they reduce waste and simplify procedures. matanginicollege.ac.in
In the context of synthesizing this compound and its derivatives, several greener methodologies can be applied:
Catalysis: The use of catalysts is paramount. Catalytic reactions, such as the ruthenium-catalyzed N-alkylation with carboxylic acids or the metal-free N-alkylation with alcohols, lower the energy requirements and often proceed with higher selectivity, minimizing byproduct formation. csic.esorganic-chemistry.orgmatanginicollege.ac.in Biocatalysis, as seen in the enzymatic acylation for kinetic resolution, offers a highly selective and environmentally benign alternative to traditional chemical methods. sioc-journal.cn
Alternative Energy Sources: Minimizing energy consumption can be achieved by using alternative energy sources like microwave irradiation or sonication, which can significantly shorten reaction times and increase yields. matanginicollege.ac.inresearchgate.net Microwave-assisted synthesis has been shown to be a quicker, easier, and greener alternative to traditional reflux methods for some nucleophilic substitution reactions. researchgate.net
Safer Solvents: Traditional organic solvents are often volatile and hazardous. Green chemistry encourages their replacement with safer alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. semanticscholar.orgresearchgate.net For instance, sustainable Suzuki coupling reactions to form the biphenyl core of the molecule can be performed in aqueous solutions. researchgate.net When solvents are necessary, implementing recovery and recycling systems, such as using falling-film evaporators for methanol (B129727) and THF, can drastically cut costs and waste.
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Biological Investigations and Pharmacological Relevance of 1 4 Phenylphenyl Ethanamine and Its Derivatives
Interaction Studies with Biological Macromolecules
The biological activity of 1-(4-phenylphenyl)ethanamine and its derivatives is rooted in their interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and cellular signaling, leading to a range of pharmacological effects. smolecule.com
Enzyme Binding and Modulation of Metabolic Pathways
As amines, these compounds can interact with and potentially inhibit specific enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of crucial biomolecules like neurotransmitters. Research has shown that derivatives of these compounds can act as enzyme inhibitors. For instance, derivatives of 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine (B12080461) have been investigated as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme that plays a role in cancer metabolism. vulcanchem.com Structural analogs have demonstrated nanomolar affinity for the enzyme's substrate-binding pocket. vulcanchem.com
Similarly, studies on related structures, such as 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine, have shown the ability to bind to and inhibit enzymes like PTPN1, which can influence signaling pathways related to insulin (B600854) signaling and cell proliferation. smolecule.com The inhibition of plasma amine oxidase (PAO) by derivatives like 2-(4-phenylphenyl)acetohydrazide (B145163) has also been reported, highlighting the potential of this chemical scaffold to modulate enzyme activity. researchgate.net
A metabolic pathway is a sequence of chemical reactions in a cell, catalyzed by enzymes, that results in the synthesis or breakdown of molecules. wikipedia.org These pathways are essential for maintaining cellular homeostasis. wikipedia.org
| Derivative | Target Enzyme | Observed Effect | Potential Therapeutic Relevance |
|---|---|---|---|
| 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine derivatives | Human Lactate Dehydrogenase A (hLDHA) | Inhibition (nanomolar affinity) vulcanchem.com | Anticancer |
| 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine | PTPN1 | Inhibition smolecule.com | Diabetes, Cancer |
| 2-(4-phenylphenyl)acetohydrazide | Plasma Amine Oxidase (PAO) | Inhibition researchgate.net | Neurological disorders |
Receptor Interaction and Signaling Pathway Influences
The amine group in this compound and its derivatives allows for interactions with various receptors, potentially modulating neurotransmission and other signaling pathways. Structural analogues have shown affinity for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, suggesting potential applications in mood and cognitive disorders. vulcanchem.com For example, (1S)-1-(4-phenylphenyl)ethan-1-amine derivatives have displayed an IC50 value of 120 nM at 5-HT1A receptors. vulcanchem.com
Furthermore, the introduction of different substituents on the biphenyl (B1667301) core can significantly influence receptor binding affinity. For instance, adding electron-withdrawing groups like chlorine to the distal phenyl ring of [1-(4-biphenylyl)ethyl]amine hydrochloride increased its binding affinity for serotonin 5-HT7 receptors by 3.2-fold in radioligand displacement assays. smolecule.com The interaction of these compounds with G-protein-coupled receptors (GPCRs) is a key area of research, with the biphenyl structure serving as a critical pharmacophore. smolecule.com The phenylethoxy group in some derivatives may also enhance penetration of the blood-brain barrier. vulcanchem.com
Exploration of Potential Therapeutic Activities
The interactions of this compound and its derivatives with biological macromolecules have led to the exploration of their potential therapeutic applications in various diseases.
Anticancer Activity and Apoptosis Induction Mechanisms
Some derivatives of biphenyl-containing compounds have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the induction of apoptosis. smolecule.com Apoptosis is a form of programmed cell death that is crucial for removing damaged or cancerous cells. nih.gov
Research into compounds with similar structural motifs has revealed potential anticancer properties. ontosight.ai For instance, derivatives of 1,3,4-thiadiazole, which can be conceptually related to the biphenyl scaffold, have been shown to inhibit the synthesis of DNA, RNA, and proteins in cancer cells. pensoft.net A study on a platinum(IV) prodrug demonstrated significant cytotoxicity against cancer cell lines, particularly those with KRAS mutations. nih.gov
The induction of apoptosis is a key mechanism for many anticancer drugs. d-nb.info Studies on 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC) have shown that it can cause a dose-dependent enrichment of fragmented nucleosomes and induce DNA laddering, both hallmarks of apoptosis, in human colon cancer cells. nih.gov This suggests that the induction of apoptosis is a plausible mechanism for the anticancer activity of such compounds. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Biphenyl-containing compounds | Various | Inhibition of cell proliferation, apoptosis induction smolecule.com | Potential anticancer activity |
| 1,4-phenylenebis(methylene)selenocyanate (p-XSC) | Human colon cancer (Col 2) | Apoptosis induction nih.gov | Dose-dependent enrichment of fragmented nucleosomes, DNA laddering nih.gov |
| Platinum(IV) prodrug | KRAS mutated pancreatic and colon cancers | Release of four bioactive moieties nih.gov | High potency and selectivity against KRAS mutated cells nih.gov |
Neuroprotective Properties
Certain amine compounds are being investigated for their neuroprotective properties, which could offer therapeutic avenues for neurodegenerative diseases. smolecule.com this compound, for instance, may protect neuronal cells from oxidative stress, a contributing factor in conditions like Alzheimer's and Parkinson's disease. In vitro experiments have shown that this compound can reduce cell death in neuronal cultures exposed to oxidative stress.
The design of atypical 1,4-dihydropyridine (B1200194) (DHP) derivatives, which share some structural similarities in terms of lipophilicity and potential for receptor interaction, has led to compounds with long-lasting neuroprotective and memory-enhancing actions in animal models of neurodegeneration. nih.gov These compounds have been shown to normalize the expression of neuronal proteins involved in neurotransmission and synaptic plasticity. nih.gov
Antioxidant Effects in Biological Systems
Compounds featuring biphenyl groups often exhibit significant antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems. smolecule.com Oxidative stress is implicated in a wide range of diseases, and the ability of these compounds to scavenge free radicals or modulate antioxidant enzyme systems is an area of active investigation. While direct studies on the antioxidant effects of this compound are limited in the provided results, the general properties of biphenyl compounds suggest this as a potential area of biological activity. smolecule.com
Precursor Role in Anti-inflammatory Drug Research
This compound serves as a valuable precursor in the synthesis of novel compounds with potential anti-inflammatory properties. Its unique biphenyl structure is a key feature in its utility as a starting material for creating more complex molecules. Researchers in medicinal chemistry utilize this compound as a scaffold to build new chemical entities that are then evaluated for their ability to modulate inflammatory pathways. smolecule.com
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, aimed at creating agents with improved efficacy and fewer side effects. researchgate.net The modification of existing drug molecules is a common strategy, and the synthesis of amide derivatives from compounds like ibuprofen (B1674241) has been explored. researchgate.net This approach highlights the principle of using a core structure, in this case, the phenylpropionic acid moiety of ibuprofen, and adding different chemical groups to potentially enhance its anti-inflammatory activity. researchgate.net
While direct studies detailing the transformation of this compound into specific anti-inflammatory drugs are not extensively available in the provided results, the general principle of using amine-containing compounds as intermediates in drug synthesis is well-established. smolecule.com For instance, the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the anti-inflammatory drug felbinac, demonstrates the importance of the biphenyl structure in this class of drugs. researchgate.net This underscores the potential of biphenyl-containing precursors like this compound in the discovery of new anti-inflammatory agents. researchgate.net
Research into various chemical classes, such as 1,4-naphthoquinones and flavonoid derivatives, has shown promise in identifying new anti-inflammatory compounds. explorationpub.comnih.govnih.gov These studies often involve the synthesis of numerous derivatives and their subsequent screening for anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). nih.govnih.gov The core structure of this compound, with its reactive amine group and biphenyl moiety, makes it a suitable candidate for inclusion in such synthetic and screening programs aimed at discovering novel anti-inflammatory drugs.
Role as a Lead Compound in Pharmaceutical Development
A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modifications. wikipedia.org this compound and its hydrochloride salt are considered potential lead compounds in drug development due to their inherent biological activity. smolecule.com The biphenyl core of this compound is identified as a critical pharmacophore, the part of a molecule responsible for its biological activity. smolecule.com
The process of lead optimization involves modifying the structure of the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic parameters. wikipedia.orgpatsnap.com For this compound, its structure can be altered to create new molecules with desired pharmacological effects. lookchem.com This process is a fundamental aspect of drug design and discovery. lookchem.com
Studies on derivatives of similar structures have shown affinity for various biological targets. For example, derivatives of (1S)-1-(4-phenylphenyl)ethan-1-amine have demonstrated affinity for serotonin (5-HT1A) and dopamine (D2) receptors, suggesting potential applications in treating conditions like anxiety or depression. vulcanchem.com The table below summarizes the findings for a derivative of this compound.
| Compound Derivative | Target Receptor | Activity (IC50) | Potential Application |
| (1S)-1-(4-phenylphenyl)ethan-1-amine derivatives | 5-HT1A | 120 nM vulcanchem.com | Anxiolytic/Antidepressant vulcanchem.com |
The development of new pharmaceuticals often involves creating and testing a wide range of compounds derived from a lead structure. ontosight.ai The information gathered from these studies helps researchers understand the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. smolecule.com This knowledge is crucial for the rational design of more effective and safer drugs. patsnap.com The investigation of compounds like this compound and its analogues contributes to the broader effort of discovering new therapeutic agents for various diseases. ontosight.ai
Applications in Chemical and Materials Science Research
Reagent in Complex Organic Synthesis
The utility of 1-(4-Phenylphenyl)ethanamine as a reagent in organic synthesis is multifaceted, stemming from the reactivity of its primary amine and the structural characteristics of its biphenyl (B1667301) backbone. The amine group can readily participate in a wide array of chemical transformations typical of primary amines, including N-alkylation, acylation to form amides, and condensation with aldehydes or ketones to generate imines.
A significant application of structurally similar chiral amines, such as 1-phenylethylamine, is their use as chiral auxiliaries. researchgate.net These auxiliaries are incorporated into a substrate molecule to direct a subsequent chemical reaction to occur with high stereoselectivity, after which the auxiliary can be cleaved and recovered. While specific research on this compound as a chiral auxiliary is not extensively documented, its structural analogy to well-established auxiliaries suggests its potential in asymmetric synthesis for producing enantiomerically pure compounds. researchgate.net The synthesis of such chiral amines often involves the stereoselective reduction of a corresponding imine or the resolution of a racemic mixture, methods that are costly and complex but crucial for pharmaceutical production. google.com
Furthermore, the biphenyl moiety can be selectively functionalized through electrophilic aromatic substitution. The reactivity can be modulated by first protecting the amine group, which alters the electronic properties of the aromatic system and directs incoming electrophiles to specific positions on the biphenyl rings. This allows for the strategic construction of more complex, multi-substituted biphenyl structures.
Building Block in Medicinal Chemistry for Novel Compound Synthesis
The this compound scaffold is a key pharmacophore in medicinal chemistry, where the biphenyl moiety and the amine group are recognized for their roles in molecular recognition and binding to biological targets. The rigid biphenyl structure is often found in compounds designed to interact with enzymes or receptors, where it can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The amine group provides a key interaction point, capable of forming hydrogen bonds or ionic interactions, which are critical for ligand-receptor binding. vulcanchem.com
Research has demonstrated the incorporation of the biphenyl-ethylamine framework into larger, more complex molecules with potential therapeutic activities. For instance, derivatives have been investigated as potential anticancer and antidepressant agents. The trifluoromethyl-substituted analogue, 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine (B12080461), has been explored for its potential in developing central nervous system (CNS) therapeutics, as the -CF3 group can enhance metabolic stability and blood-brain barrier penetration. vulcanchem.com Derivatives of this compound have also been studied as potential inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism. vulcanchem.com This highlights the role of this compound as a foundational structure that can be systematically modified to optimize pharmacological properties for various disease targets.
| Derivative Class | Structural Motif | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Substituted Biphenyl-ethylamines | Biphenyl core with ethylamine (B1201723) side chain | Anticancer, Antidepressant (e.g., SSRIs) | |
| Trifluoromethylated Derivatives | CF3 group on the biphenyl ring | CNS therapeutics, Enzyme inhibition (e.g., hLDHA) | vulcanchem.com |
| Heterocyclic Hybrids | Biphenyl-ethylamine scaffold linked to heterocyclic rings (e.g., pyrazoles, imidazoles) | Broad-spectrum biological activities | google.com |
Investigation in Polymer and Advanced Material Development
The unique structural properties of this compound make it an intriguing candidate for the development of advanced polymers and materials. The biphenyl unit is a well-known mesogen, a component that can induce liquid crystal phases in polymers. nih.gov Polymers incorporating biphenyl moieties often exhibit enhanced thermal stability, mechanical strength, and specific optical properties, making them suitable for high-performance applications. ontosight.ailifescienceglobal.com
The primary amine group of this compound provides a reactive handle for incorporating the molecule into a polymer backbone. It can serve as a monomer in polycondensation reactions with diacids or diacyl chlorides to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their exceptional thermal and chemical resistance.
Moreover, the biphenyl structure can be functionalized to introduce polymerizable groups. For example, chemical modification could yield α,ω-dienes, which can then be polymerized using methods like Acyclic Diene Metathesis (ADMET) polymerization. rsc.org Research on bio-based biphenyl monomers has shown that this method can produce polymers with high thermal stability. rsc.org The resulting polymers, featuring pendant biphenyl groups, could exhibit unique properties stemming from intramolecular π-π stacking interactions, which can create noncovalent crosslinks within the polymer network. nih.gov These interactions are expected to be useful in fields such as shape-memory polymers and molecular recognition materials. nih.gov
| Potential Polymer Type | Role of this compound | Anticipated Polymer Properties | Reference |
|---|---|---|---|
| Polyamides / Polyimides | Monomer (via amine reaction) | High thermal stability, chemical resistance | ontosight.ai |
| Acrylate Polymers | Functionalized monomer precursor | Tunable network properties, potential for noncovalent crosslinking | nih.gov |
| ADMET Polymers | Precursor to α,ω-diene monomers | High thermal stability, controlled architecture | rsc.org |
| Liquid Crystalline Polymers | Incorporated mesogenic unit | Ordered phases, unique optical and mechanical properties | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 1 4 Phenylphenyl Ethanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method helps in understanding the binding mode and affinity, which is crucial for drug design. For 1-(4-Phenylphenyl)ethanamine, docking studies can elucidate how its distinct structural features—the biphenyl (B1667301) group and the ethylamine (B1201723) side chain—contribute to interactions with biological targets.
While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in silico studies of biphenyl ester derivatives with the tyrosinase enzyme revealed that the biphenyl moiety is key for binding at the active-site entrance. plos.org Similarly, docking simulations of biphenyl derivatives with the PD-L1 protein showed that the biphenyl group engages in crucial π-π stacking interactions with tyrosine residues (Tyr56). nih.gov
In another relevant study, docking of benzimidazole (B57391) derivatives containing an acetophenone (B1666503) moiety (structurally related to the phenyl-ethanamine portion) into the enzyme plasmepsin II predicted that the pyridine (B92270) ring of the benzimidazole interacts with the S1' subsite, while the acetophenone part makes contact with the S1-S3 subsites. tandfonline.com Extrapolating from these findings, a hypothetical docking of this compound into an enzyme active site would likely involve the following interactions:
Hydrophobic Interactions: The large, nonpolar biphenyl core would favorably interact with hydrophobic pockets within the receptor.
π-π Stacking: The aromatic rings of the biphenyl group could form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding: The primary amine of the ethanamine side chain is a key hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptor residues such as aspartate, glutamate, or serine in a receptor's binding site.
| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |
| π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe) | Biphenyl Rings |
| Hydrogen Bonding | Aspartate (Asp), Serine (Ser) | Ethanamine (-NH2) Group |
| Hydrophobic (Van der Waals) | Leucine (Leu), Valine (Val), Alanine (Ala) | Biphenyl and Ethyl Groups |
This table presents hypothetical interactions based on docking studies of structurally similar compounds.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule. frontiersin.org These calculations provide fundamental insights into molecular properties such as stability, reactivity, and the distribution of electron density. frontiersin.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
For this compound, DFT calculations can reveal:
Reactivity: The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions, implying higher reactivity. researchgate.net
Electron Distribution: The MEP map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the amine group would be a site of high negative potential, while the amine hydrogens would be positive. Computational studies on chlorinated biphenyls have shown a strong correlation between MEPs and their substitution patterns, which helps in rationalizing selective toxicities. nih.gov
| Quantum Descriptor | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution; predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment (µ) | Measures the net molecular polarity; affects intermolecular interactions and solubility. |
This table outlines key quantum chemical descriptors and their general significance in the context of molecular analysis.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a vital tool for elucidating complex reaction mechanisms that are difficult to characterize experimentally. acs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for different pathways.
The synthesis of this compound often involves two key transformations where computational studies can provide significant insight:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the C-C bond between the two phenyl rings of the biphenyl core. DFT calculations have been instrumental in understanding the catalytic cycle, including the roles of oxidative addition, transmetalation, and reductive elimination. rsc.orgwiley.com Computational studies can clarify the role of the base, the effect of different ligands on the palladium catalyst, and why certain pathways are energetically favored over others. acs.orgwiley.com
Reductive Amination: The formation of the ethanamine group from a precursor like 4-phenylacetophenone typically proceeds via reductive amination. Computational modeling can map the reaction pathway, including the initial formation of an imine or enamine intermediate and its subsequent reduction. Studies on related reactions have used computational results to propose detailed mechanisms, identifying the rate-limiting steps and explaining product selectivity. beilstein-journals.org
By calculating the Gibbs free energy (ΔG) for reactants, transition states, and products, a complete energy profile for the synthesis can be constructed, allowing for the optimization of reaction conditions to improve yield and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models allow for the prediction of the activity or properties of new, unsynthesized molecules.
For this compound, QSAR studies would be highly valuable, drawing on data from structurally related phenethylamine (B48288) derivatives. Research on phenethylamines has established clear structure-activity relationships for binding to various receptors, such as the serotonin (B10506) 5-HT2A receptor. biomolther.org Key findings from these studies include:
Effect of Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring attached to the ethylamine backbone significantly impact binding affinity. Alkyl or halogen groups at the para position have been shown to have a positive effect on binding affinity. biomolther.org
Importance of the Biphenyl Scaffold: In many contexts, the biphenyl structure itself is a critical pharmacophore. For related compounds, the substitution of a phenyl group at the para position of an acetophenone moiety was found to be crucial for biological activity. tandfonline.com
Flexibility of the Second Phenyl Ring: In a series of 4'-aryl-substituted phenethylamines, bulky substituents were generally not well-tolerated on the second phenyl ring, except at the 4''-position, suggesting a specific spatial requirement in the receptor binding pocket. biomolther.org
A QSAR model for phenethylamine derivatives can be built using various molecular descriptors (e.g., electronic, steric, hydrophobic) to create a mathematical equation that predicts activity. For instance, a 3D-QSAR study on phenethylamine derivatives as aldose reductase inhibitors successfully used docking-based alignments to create a predictive model, which then guided the design of a novel, more potent inhibitor. acs.org
| Structural Variation (Relative to Phenethylamine) | Observed Effect on 5-HT2A Receptor Affinity | Reference |
| Addition of para-alkyl/halogen on primary phenyl ring | Positive effect on binding affinity | biomolther.org |
| Addition of a second phenyl group (biphenyl structure) | Often crucial for specific biological activities | tandfonline.com |
| Substitution on the second phenyl ring | Generally reduces affinity, except for bulky groups at the 4''-position | biomolther.org |
This table summarizes structure-activity relationship findings from studies on analogous phenethylamine and biphenyl compounds.
Conformational Analysis and Energetic Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. These conformations often have different potential energies, and understanding this energetic landscape is key to predicting a molecule's preferred shape and dynamic behavior.
For this compound, there are two primary bonds of interest for conformational analysis:
The Cα-C(phenyl) bond: Rotation around this bond determines the orientation of the amine group relative to the first phenyl ring.
The C-C bond linking the two phenyl rings: Rotation around this bond determines the dihedral angle between the two aromatic rings.
Computational methods can be used to calculate the energy of the molecule as a function of these rotation angles, generating a potential energy surface. Studies on biphenyl itself and its derivatives show that the lowest energy conformation is typically a twisted one, with a dihedral angle around 45°, which represents a balance between stabilizing π-π conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a 90° twist). ic.ac.uk The energy barrier to rotation is generally low, allowing for rapid interconversion at room temperature. ic.ac.uk
Similarly, analysis of the ethylamine side chain in related molecules shows a preference for staggered conformations over eclipsed ones to minimize steric hindrance. uchile.cl For this compound, the most stable conformers would likely place the bulky biphenyl group and the amine group in an anti or gauche relationship. Quantum-chemical calculations on similar molecules have shown that the energy differences between various staggered conformers can be small (e.g., < 2 kcal/mol), suggesting that the side chain is also likely to rotate freely at ambient temperatures. uchile.cl
| Dihedral Angle | Description | Expected Relative Energy | Rationale |
| Phenyl-Phenyl Torsion ~45° | Twisted conformation of biphenyl | Low (Energy Minimum) | Balance between steric repulsion of ortho-hydrogens and π-conjugation. ic.ac.uk |
| Phenyl-Phenyl Torsion 0°/180° | Planar conformation | High (Energy Maximum) | Significant steric repulsion between ortho-hydrogens. ic.ac.uk |
| Phenyl-Phenyl Torsion 90° | Perpendicular conformation | Intermediate (Energy Maximum) | No steric repulsion, but complete loss of π-conjugation. ic.ac.uk |
| C-Cα-N-H Torsion ~60°, 180° | Staggered conformations of ethylamine chain | Low (Energy Minima) | Minimizes steric strain between substituents. uchile.cl |
| C-Cα-N-H Torsion ~0°, 120° | Eclipsed conformations of ethylamine chain | High (Energy Maxima) | Maximizes steric strain between substituents. uchile.cl |
This table outlines the expected energetic consequences of rotation around the key single bonds in this compound based on established principles of conformational analysis.
Analytical Methodologies for the Characterization and Detection of 1 4 Phenylphenyl Ethanamine
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 1-(4-Phenylphenyl)ethanamine and for separating its enantiomers. skpharmteco.comchromatographyonline.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss This method is highly effective for identifying and quantifying volatile compounds in complex mixtures. medistri.swissnist.gov In the analysis of this compound, GC-MS serves to confirm the compound's identity and assess its purity by separating it from any residual solvents, starting materials, or by-products from its synthesis. medistri.swiss
The process involves injecting a vaporized sample into a GC column, where individual components are separated based on their volatility and interaction with the stationary phase. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its definitive identification by comparing the spectrum to reference libraries. medistri.swissnist.gov Derivatization, a process of chemically modifying the analyte, can be employed to improve its chromatographic properties and enhance its detectability. jfda-online.comresearchgate.net For instance, acylation or silylation can increase the volatility of the amine, leading to better peak shape and resolution. jfda-online.com
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 40-450 amu |
This table represents typical starting parameters and may require optimization.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining both the purity and the enantiomeric composition of pharmaceutical compounds. skpharmteco.comchromatographyonline.com Unlike GC, HPLC is well-suited for non-volatile or thermally sensitive molecules, although this compound can be analyzed by both. For purity analysis, a reversed-phase HPLC method is commonly used, where the compound is separated from impurities on a non-polar stationary phase with a polar mobile phase.
For chiral analysis, which is critical as enantiomers can have different physiological effects, HPLC with a chiral stationary phase (CSP) is the method of choice. skpharmteco.comchromatographyonline.commdpi.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.netmdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal separation. researchgate.netsigmaaldrich.com
Table 2: Example HPLC Conditions for Chiral Analysis of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This table provides an example set of conditions; method development and optimization are essential.
Chiral Gas Chromatography for Enantiomeric Purity Determination
Chiral Gas Chromatography is another valuable technique for separating enantiomers, particularly for volatile compounds like phenethylamines. skpharmteco.comresearchgate.net This method can be approached in two ways: direct separation on a chiral stationary phase or indirect separation after derivatization with a chiral reagent. nih.govgcms.cz
In the direct method, a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is used. researchgate.netrsc.org The different interactions between the enantiomers and the chiral selector result in their separation. gcms.cz
The indirect method involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers. researchgate.netnih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. researchgate.netnih.gov This approach can be advantageous in terms of cost and the availability of columns. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.
¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the methine (CH) proton, the methyl (CH₃) protons of the ethylamine (B1201723) group, and the amine (NH₂) protons.
¹³C NMR provides information about the different carbon atoms in the molecule. researchgate.net The spectrum would display distinct signals for the carbons of the biphenyl (B1667301) system and the aliphatic carbons of the ethanamine side chain.
The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the NMR spectra are used to confirm the precise connectivity of the atoms in the this compound molecule. rsc.orgvulcanchem.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.20-7.60 | Multiplet | Aromatic Protons (C₆H₅-C₆H₄) |
| ~4.10 | Quartet | Methine Proton (-CH(NH₂)-) | |
| ~2.00 | Singlet (broad) | Amine Protons (-NH₂) | |
| ~1.50 | Doublet | Methyl Protons (-CH₃) | |
| ¹³C NMR | 125-145 | Multiple signals | Aromatic Carbons |
| ~50 | Single signal | Methine Carbon (-CH(NH₂)-) | |
| ~25 | Single signal | Methyl Carbon (-CH₃) |
Note: Predicted values are based on structurally similar compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgscientificwebjournals.com The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. mdpi.com
Key expected absorptions include:
N-H stretching: Typically appears as one or two bands in the 3300-3500 cm⁻¹ region for the primary amine group.
C-H stretching (aromatic): Found just above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
C=C stretching (aromatic): Appears in the 1450-1600 cm⁻¹ region.
N-H bending: Observed around 1590-1650 cm⁻¹.
C-N stretching: Found in the 1000-1350 cm⁻¹ region.
These characteristic peaks help to confirm the presence of the amine and phenyl functional groups within the molecule's structure. rsc.orgmdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic |
| 1590-1650 | N-H Bend | Primary Amine |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1350 | C-N Stretch | Amine |
This table lists general ranges for the expected vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry is a powerful analytical technique used for the precise determination of a compound's molecular formula and the study of its structure through fragmentation analysis. scispace.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. brentford.hounslow.sch.uk This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. rsc.org
For this compound (C₁₄H₁₅N), HRMS can confirm its elemental composition by providing an exact mass measurement of its molecular ion. In positive-ion mode electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers is essential for this level of precision. nih.gov
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID). scispace.com During this process, the isolated molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds, primarily the C-C bond between the ethylamine side chain and the biphenyl ring system, and the C-C bond within the ethylamine moiety itself. This process allows for the unambiguous identification of the compound even in complex matrices. msu.edu
Key expected fragmentation pathways for this compound include:
Alpha-cleavage: The most characteristic fragmentation for primary amines involves the cleavage of the bond beta to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.
Benzylic cleavage: Cleavage of the C-C bond between the biphenyl ring and the ethanamine side chain, resulting in the formation of a biphenyl cation or a protonated aminomethyl fragment.
Below is a table of the calculated exact mass for the parent ion and predicted major fragment ions of this compound.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₄H₁₆N]⁺ | 198.1277 | Protonated molecular ion |
| [M-CH₃]⁺ | [C₁₃H₁₂N]⁺ | 182.0964 | Loss of a methyl radical from the ethylamine side chain |
| [C₁₂H₉]⁺ | [C₁₂H₉]⁺ | 153.0704 | Biphenyl cation resulting from cleavage of the side chain |
| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.0495 | Protonated ethanamine fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption is dependent on the electronic structure of the molecule. Molecules containing π-electron systems or non-bonding valence electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. libretexts.org Parts of a molecule that absorb light are known as chromophores. libretexts.org
In this compound, the primary chromophore is the biphenyl system. Conjugated systems, where alternating single and double bonds are present, have delocalized π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, light of a longer wavelength (and lower energy) is absorbed compared to non-conjugated systems.
The UV spectrum of this compound is expected to be dominated by intense absorptions corresponding to π → π* electronic transitions within the biphenyl ring system. The presence of the ethanamine group, an auxochrome, attached to the biphenyl chromophore may cause a slight shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity (ε). The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol (B129727), and measuring the absorbance as a function of wavelength. oecd.org The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint that can aid in the identification and quantification of the compound. denovix.com
The expected absorption maxima for the biphenyl chromophore are presented in the table below.
| Chromophore | Transition Type | Expected λmax Range (nm) | Description |
|---|---|---|---|
| Biphenyl System | π → π* | 240 - 280 | Strong absorption characteristic of the conjugated aromatic rings. |
Toxicological Considerations and Safety Assessments in Research
General Principles of Toxicant-Biological System Interactions Relevant to Amine Compounds
The interaction between a chemical toxicant and a biological system is a complex process governed by the compound's chemical structure and the biological system's metabolic and defense mechanisms. For aromatic amines, a significant body of research points to metabolic activation as a primary driver of toxicity. nih.govimrpress.com
The core principle involves the enzymatic conversion of the amine into reactive electrophilic metabolites. imrpress.com The key reaction for many aromatic amines is N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes, which produces aryl-N-hydroxylamines. nih.govannualreviews.org These N-hydroxylated metabolites can be further activated through conjugation reactions, generating highly electrophilic species like nitrenium ions that can covalently bind to cellular macromolecules such as DNA and proteins. acs.org This binding can lead to DNA adducts, which are implicated in the mutagenic and carcinogenic properties of some aromatic amines. acs.orgnih.gov
Furthermore, many amines have the propensity to accumulate in acidic intracellular compartments like lysosomes through a process known as "ion trapping". nih.gov This accumulation can potentially disrupt lysosomal function. nih.gov The toxicity of amines is not limited to carcinogenicity; some can cause methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively. rawsource.com
Methodologies for In Vitro and In Vivo Safety Profiling
To characterize the potential hazards of a compound like 1-(4-Phenylphenyl)ethanamine, a tiered approach combining in vitro (non-animal) and in vivo (animal) methods is employed.
In Vitro Safety Profiling
Early-stage drug discovery and chemical safety assessment rely heavily on in vitro assays to predict potential liabilities and prioritize compounds. researchgate.net These methods are rapid, cost-effective, and reduce the need for animal testing. nih.gov
Safety Pharmacology Panels : Compounds are screened against a broad panel of known biological targets (receptors, ion channels, enzymes, and transporters) to identify potential off-target interactions that could lead to adverse effects. reactionbiology.comeuropeanpharmaceuticalreview.com For example, profiling against a panel of G-protein coupled receptors (GPCRs), cytochrome P450 (CYP) isoforms, and the hERG potassium channel is standard practice to flag potential cardiovascular, metabolic, or drug-interaction liabilities. reactionbiology.comeuropeanpharmaceuticalreview.com
Cytotoxicity Assays : These tests evaluate the concentration at which a compound causes cell death in cultured cell lines. They provide a general measure of basal toxicity. researchgate.net
Genotoxicity Assays : A battery of tests is used to assess the potential of a compound to damage genetic material. The bacterial reverse mutation assay (Ames test) is a common initial screen for mutagenicity. nih.gov Chromosomal aberration tests in mammalian cells are used to detect clastogenic effects.
Metabolic Stability Assays : These assays use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. This helps in understanding its potential for bioactivation into reactive metabolites.
In Vivo Safety Profiling
In vivo studies in animal models are conducted to understand the systemic effects of a compound and establish a preliminary safety margin. creative-bioarray.com These studies are typically performed under strict regulatory guidelines.
Acute Toxicity Studies : A single, high dose of the compound is administered to animals (e.g., rodents) via relevant routes of exposure (oral, dermal, intravenous) to determine the immediate effects and the median lethal dose (LD50). creative-bioarray.com
Repeated-Dose Toxicity Studies : These studies, ranging from sub-acute (e.g., 28 days) to chronic (e.g., 90 days or longer), involve administering the compound daily to animals. creative-bioarray.comcir-safety.org Key endpoints evaluated include changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs and tissues. creative-bioarray.com
Toxicokinetic Analysis : Blood and tissue samples are collected during in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. This helps correlate exposure levels with observed toxic effects. creative-bioarray.com
A summary of common safety profiling methodologies is presented in Table 1.
| Profiling Type | Methodology | Purpose | Common Endpoints |
| In Vitro | Safety Pharmacology Panels | Identify off-target bioactivity | Binding affinity (Ki), functional activity (IC50/EC50) |
| Cytotoxicity Assays | Assess cell viability | Cell death, metabolic activity (e.g., MTT assay) | |
| Genotoxicity Assays (e.g., Ames Test) | Detect mutagenic/clastogenic potential | Mutations, chromosomal damage | |
| In Vivo | Acute Toxicity Studies | Determine short-term toxicity and LD50 | Mortality, clinical signs |
| Repeated-Dose Toxicity Studies | Evaluate toxicity after prolonged exposure | Organ weight changes, histopathology, blood chemistry | |
| Toxicokinetic Studies | Characterize ADME properties | Half-life, clearance, bioavailability |
Research Implications for Laboratory and Environmental Safety
The potential hazards associated with aromatic amines necessitate stringent safety protocols in a research setting and careful consideration of environmental impact. acs.orgresearchgate.net
Laboratory Safety
Handling potent, toxic, or carcinogenic chemicals requires a multi-layered safety approach. nih.govmit.edu
Engineering Controls : Procedures involving aromatic amines should be conducted in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation exposure. greenbook.net
Personal Protective Equipment (PPE) : The use of appropriate PPE is mandatory. This includes chemical-resistant gloves (inspected before use), safety goggles or face shields, and a lab coat. acs.orgmit.eduskcinc.com
Safe Handling Practices : Researchers must avoid skin contact and inhalation of vapors or dust. greenbook.net After handling the material, hands should be washed thoroughly. skcinc.com Proper procedures for decontaminating work surfaces are also essential. mit.edu
Waste Disposal : Amine waste is often classified as hazardous and must be collected in designated, sealed containers for disposal according to institutional and regulatory guidelines. skcinc.combellona.org It should never be discharged into drains. skcinc.com
Environmental Safety
The release of amine compounds into the environment is a significant concern due to their potential ecotoxicity and persistence. rawsource.combellona.org
Aquatic Toxicity : Aromatic amines can be highly toxic to aquatic organisms. acs.org Their relatively high water solubility can lead to the contamination of groundwater. imrpress.com
Biodegradability : The environmental fate of amines varies. Some, particularly those with branched alkyl chains or tertiary amine structures, may exhibit low biodegradability, leading to persistence in the environment. researchgate.net
Formation of Byproducts : In water, amines can react with nitrites to form N-nitroso compounds (nitrosamines), a class of potent carcinogens. rawsource.com This highlights the indirect environmental risks associated with amine release.
Therefore, strict protocols for waste neutralization and disposal are critical to prevent environmental contamination from laboratory or industrial sources. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
